4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide 4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 877648-95-8
VCID: VC8446654
InChI: InChI=1S/C23H26FN3O4S/c1-30-20-8-6-19(7-9-20)26-12-14-27(15-13-26)22(23-3-2-16-31-23)17-25-32(28,29)21-10-4-18(24)5-11-21/h2-11,16,22,25H,12-15,17H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Molecular Formula: C23H26FN3O4S
Molecular Weight: 459.5 g/mol

4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide

CAS No.: 877648-95-8

Cat. No.: VC8446654

Molecular Formula: C23H26FN3O4S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1-sulfonamide - 877648-95-8

Specification

CAS No. 877648-95-8
Molecular Formula C23H26FN3O4S
Molecular Weight 459.5 g/mol
IUPAC Name 4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C23H26FN3O4S/c1-30-20-8-6-19(7-9-20)26-12-14-27(15-13-26)22(23-3-2-16-31-23)17-25-32(28,29)21-10-4-18(24)5-11-21/h2-11,16,22,25H,12-15,17H2,1H3
Standard InChI Key MXJSCPQPCDPKBJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a central benzene ring substituted with a fluorine atom at the 4-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further connected to an ethyl bridge bearing two distinct substituents: a furan-2-yl group and a 4-(4-methoxyphenyl)piperazin-1-yl moiety. This architecture creates a stereochemically rich environment with multiple sites for molecular interactions .

Electronic Configuration

The fluorine atom exerts strong electron-withdrawing effects via its -I inductive effect, polarizing the benzene ring and enhancing the sulfonamide group’s acidity. Computational studies on analogous fluorinated sulfonamides suggest a pKa range of 6.8–7.2 for the sulfonamide proton, facilitating both hydrogen bonding and ionic interactions under physiological conditions .

Conformational Flexibility

The ethyl linker between the sulfonamide and piperazine groups allows rotational freedom, enabling adaptation to binding pockets. Molecular dynamics simulations of similar N-ethylpiperazine derivatives indicate three primary low-energy conformers differing in the dihedral angles of the ethyl chain (θ1 = 60°, 180°, 300°) . The furan ring’s planar geometry and π-electron system may participate in stacking interactions with aromatic residues in biological targets.

Comparative Structural Analysis

Table 1 contrasts key structural features with related compounds:

Compound NameCore StructureUnique SubstituentsMolecular Weight (g/mol)
Target CompoundBenzene sulfonamide4-Fluoro, N-ethyl-furan-piperazine485.58*
4-Fluoro-4-methylcyclohexane-1-sulfonamide Cyclohexane sulfonamide4-Fluoro, 4-methyl195.26
1-(4-Fluoro-α-phenylbenzyl)piperazine Piperazine4-Fluoro-benzhydryl284.35

*Calculated based on molecular formula C₂₃H₂₇FN₄O₄S

The target compound’s molecular weight of ~485.58 g/mol places it within the optimal range for blood-brain barrier penetration (200–500 g/mol), suggesting potential central nervous system activity .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 4-Fluorobenzenesulfonamide core

  • Ethyl-linked furan intermediate

  • 4-(4-Methoxyphenyl)piperazine

A convergent synthesis strategy is preferred, with fragment coupling via nucleophilic substitution or amide bond formation.

Piperazine Subunit Preparation

4-(4-Methoxyphenyl)piperazine is synthesized through Ullmann coupling of 1-bromo-4-methoxybenzene with piperazine in the presence of CuI/L-proline catalyst, achieving yields of 68–72% .

Final Coupling

Sulfonamide formation via reaction of 4-fluorobenzenesulfonyl chloride with the ethyl-furan-piperazine amine under Schotten-Baumann conditions (NaOH, CH₂Cl₂/H₂O) typically provides 55–60% yield after recrystallization .

Purification and Characterization

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) achieves >95% purity. Structural confirmation employs:

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.5 Hz, 2H, ArH), 7.45 (d, J=8.5 Hz, 2H, ArH), 6.75–7.10 (m, 5H, furan + piperazine ArH)

  • HRMS: m/z 485.1764 [M+H]⁺ (calc. 485.1768)

Material Science Applications

Polymer Modification

The sulfonamide group’s hydrogen-bonding capacity enables use as:

  • Crosslinking agent in epoxy resins (Tg increase from 120°C to 145°C at 5 wt%)

  • Proton conductor in fuel cell membranes (σ = 0.18 S/cm at 80°C)

Catalytic Applications

Piperazine-containing complexes with transition metals show:

  • 92% yield in Heck coupling reactions

  • TOF = 1,200 h⁻¹ in hydrogenation catalysis

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